molecular formula C19H27N5O B6963128 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6963128
M. Wt: 341.5 g/mol
InChI Key: KKUIKWJWGQIETE-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridine ring, and an azepane moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-15(2)24-17(8-10-22-24)19(25)21-14-16-7-9-20-18(13-16)23-11-5-3-4-6-12-23/h7-10,13,15H,3-6,11-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUIKWJWGQIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NCC2=CC(=NC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole and pyridine rings. The azepane moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these synthetic routes include pyrazole derivatives, pyridine derivatives, and azepane. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the azepane moiety can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of the pyrazole, pyridine, and azepane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound in various fields of research .

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